

Application Notes and Protocols for Immunohistochemical Localization of INDY (SLC13A5) Protein

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Compound of Interest		
Compound Name:	INDY	
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These application notes provide a comprehensive guide for the localization of the **INDY** (I'm Not Dead Yet), also known as Solute Carrier Family 13 Member 5 (SLC13A5), protein in tissue samples using immunohistochemistry (IHC). This document includes detailed protocols, data on tissue distribution, and an overview of the relevant signaling pathways.

Introduction

INDY (SLC13A5) is a sodium-coupled citrate transporter located on the plasma membrane. It plays a crucial role in cellular energy metabolism by transporting citrate from the extracellular space into the cell. This process is vital for various metabolic pathways, including fatty acid synthesis, cholesterol production, and gluconeogenesis. Dysregulation of **INDY** has been implicated in several metabolic diseases, making it a significant target for drug development. Accurate localization of the **INDY** protein in tissues is essential for understanding its physiological and pathological roles.

Data Presentation: INDY (SLC13A5) Protein Expression



The following table summarizes the expression of **INDY** (SLC13A5) protein in various normal human tissues as determined by immunohistochemistry. The data is compiled from publicly available resources, primarily The Human Protein Atlas.[1]

Tissue	Expression Level	Cellular Localization
Liver	High	Membranous positivity in hepatocytes[1]
Brain	Low to Medium	-
Testis	Low to Medium	-
Kidney	Low	-
Heart Muscle	Not detected	-
Skeletal Muscle	Not detected	-

Note: Expression levels are relative and can vary based on the antibody and detection system used. It is recommended to include positive and negative controls in every experiment.

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical staining of **INDY** (SLC13A5) protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is a composite based on standard IHC procedures and information gathered from antibody datasheets and related publications.

I. Materials and Reagents

- Primary Antibody: A validated anti-SLC13A5 antibody suitable for IHC. (Several commercial options are available).
- Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0).
- Blocking Solution: 10% Normal Goat Serum in PBS.
- Detection System: HRP-conjugated secondary antibody and DAB substrate kit.



- Counterstain: Hematoxylin.
- Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST).
- Dehydration Reagents: Graded alcohols (70%, 95%, 100%) and xylene.
- Mounting Medium: Permanent mounting medium.
- Positive Control Tissue: Human liver tissue.
- Negative Control: Tissue section incubated without the primary antibody.

II. Protocol for FFPE Sections

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Hydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each.
 - Rinse with distilled water.
- Antigen Retrieval:
 - Immerse slides in pre-heated antigen retrieval solution.
 - Heat in a microwave, pressure cooker, or water bath according to the manufacturer's instructions (e.g., microwave at high power for 5 minutes, followed by low power for 15 minutes).
 - Allow the slides to cool to room temperature in the retrieval solution for at least 20 minutes.
 - Rinse sections with distilled water and then with PBST.
- Peroxidase Blocking:



- Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
- Rinse with PBST three times for 5 minutes each.

Blocking:

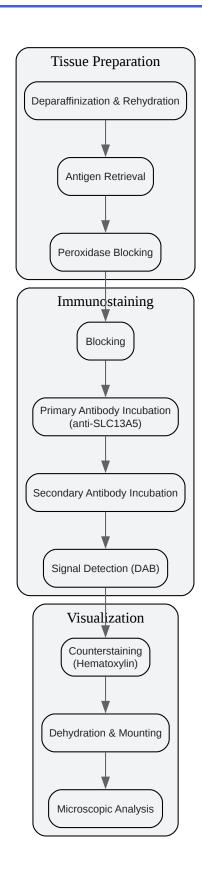
- Incubate sections with the blocking solution for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
- · Primary Antibody Incubation:
 - Dilute the anti-SLC13A5 primary antibody to its optimal concentration in a suitable antibody diluent.
 - Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse the sections with PBST three times for 5 minutes each.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Signal Detection:
 - Rinse the sections with PBST three times for 5 minutes each.
 - Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.
 - Monitor the color development under a microscope (typically 1-10 minutes).
 - Stop the reaction by rinsing with distilled water.
- Counterstaining:
 - Counterstain with hematoxylin for 1-2 minutes.



- "Blue" the sections in running tap water.
- Dehydration and Mounting:
 - Dehydrate the sections through graded alcohols and clear in xylene.
 - Mount the coverslip with a permanent mounting medium.

Visualization of Pathways and Workflows Experimental Workflow for INDY Protein Immunohistochemistry



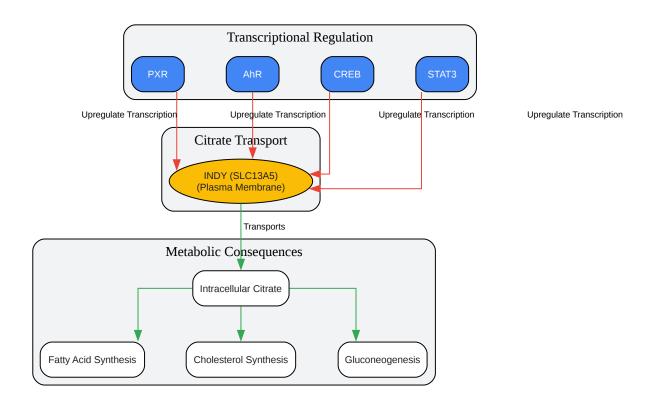


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Caption: Workflow for Immunohistochemical Staining of INDY (SLC13A5) Protein.



Signaling Pathway of INDY (SLC13A5) in Metabolic Regulation



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Caption: Transcriptional Regulation and Metabolic Role of INDY (SLC13A5).

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References



- 1. Tissue expression of SLC13A5 Summary The Human Protein Atlas [v22.proteinatlas.org]
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